molecular formula C14H19FN2O3 B1261311 N-(4-fluorophenyl)-N'-hydroxyoctanediamide

N-(4-fluorophenyl)-N'-hydroxyoctanediamide

Cat. No. B1261311
M. Wt: 282.31 g/mol
InChI Key: LVPDNYLMHLHWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-hydroxyoctanediamide is an anilide.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • N-(4-fluorophenyl)-N'-hydroxyoctanediamide and related compounds have been synthesized and studied for their pharmacological properties. For instance, the discovery of specific inhibitors like BMS-777607 in the Met kinase superfamily has shown significant potential in oncological therapies (Schroeder et al., 2009).

Inhibitory Effects on Cell Proliferation

  • Research indicates these compounds can inhibit cell proliferation and potentially induce differentiation or apoptosis in certain cancer cells. Studies have demonstrated their inhibitory effect on AXC rat prostate cancer cells, suggesting their role in cancer treatment (Stowell et al., 1995).

Histone Deacetylase Inhibition

  • N-(4-fluorophenyl)-N'-hydroxyoctanediamide derivatives like SAHA are potent histone deacetylase inhibitors. They have been shown to suppress growth in human prostate cancer cell lines and can potentially be used in combination with other compounds for enhanced therapeutic efficacy (Gediya et al., 2005).

Applications in PET Imaging

  • These compounds have also been utilized in PET imaging studies, especially in monitoring tumor response to histone deacetylase inhibitor treatments. This application is crucial for assessing the efficacy of these inhibitors in real-time and could significantly impact oncology diagnostics and therapy monitoring (Chan et al., 2015).

Dual Inhibition of CDK and HDAC

  • Some derivatives have been developed as dual inhibitors targeting cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), showing promise in cancer therapy. These inhibitors have demonstrated the ability to induce cancer cell death through apoptosis and have shown significant antitumor efficacy in animal models (Li et al., 2018).

properties

Product Name

N-(4-fluorophenyl)-N'-hydroxyoctanediamide

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-hydroxyoctanediamide

InChI

InChI=1S/C14H19FN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19)

InChI Key

LVPDNYLMHLHWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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